methyl 3-(N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Description

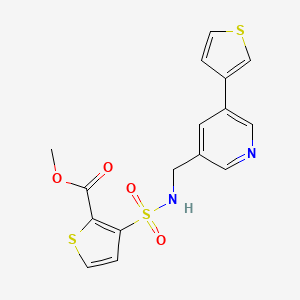

Methyl 3-(N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core substituted at the 3-position with a sulfamoyl group. The sulfamoyl nitrogen is further functionalized with a (5-(thiophen-3-yl)pyridin-3-yl)methyl moiety. Its molecular complexity may influence electronic properties, solubility, and intermolecular interactions, making structural analogs valuable for comparative studies .

Properties

IUPAC Name |

methyl 3-[(5-thiophen-3-ylpyridin-3-yl)methylsulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S3/c1-22-16(19)15-14(3-5-24-15)25(20,21)18-8-11-6-13(9-17-7-11)12-2-4-23-10-12/h2-7,9-10,18H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNAOLQDIXMVPAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic synthesis. One common route includes:

Formation of the Thiophene Ring: Starting with a thiophene precursor, various functional groups are introduced through electrophilic substitution reactions.

Pyridine Ring Functionalization: The pyridine moiety is synthesized separately, often through a series of condensation reactions involving pyridine derivatives.

Coupling Reactions: The thiophene and pyridine rings are coupled using cross-coupling reactions such as Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acids.

Esterification: Finally, the carboxylate ester is formed through esterification reactions, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfamoyl group, converting it to amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and pyridine rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium catalysts for cross-coupling reactions, acid catalysts for esterification.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, reduced sulfamoyl derivatives.

Substitution: Various substituted thiophene and pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In medicinal chemistry, methyl 3-(N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate is investigated for its potential as a therapeutic agent. Its structural features make it a candidate for drug development, particularly for targeting specific enzymes or receptors involved in disease pathways .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its electronic properties are leveraged to create materials with specific electrical characteristics.

Mechanism of Action

The mechanism of action of methyl 3-(N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites, while the thiophene and pyridine rings can participate in π-π stacking interactions, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Methyl 3-[(Methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate

Structural Differences :

- The sulfamoyl group is substituted with a methoxycarbonylmethyl chain instead of the pyridinyl-thiophene system.

- Lacks the fused aromatic system, reducing steric bulk but introducing an ester group that may enhance solubility.

Properties :

- The methoxycarbonylmethyl group likely increases polarity compared to the target compound, improving aqueous solubility.

Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)ethyl)-1H-Pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate

Structural Differences :

- Integrates a pyrazolo[3,4-d]pyrimidine core linked to a fluorinated chromen-4-one system.

- Retains the thiophene-2-carboxylate moiety but replaces the sulfamoyl group with a pyrazolo-pyrimidine substituent.

Properties :

- The fluorinated chromenone and pyrimidine systems may enhance metabolic stability and target affinity (e.g., kinase inhibition).

N-[(4S,6S)-6-Methyl-7,7-Dioxo-2-Sulfamoyl-5,6-Dihydro-4H-Thieno[2,3-b]thiopyran-4-yl]acetamide

Structural Differences :

- Features a bicyclic thieno-thiopyran system with a sulfamoyl group and acetamide substituent.

- Lacks the pyridine-thiophene hybrid but includes a sulfur-rich scaffold.

Properties :

- The sulfamoyl group and sulfur atoms may confer unique electronic properties, such as improved redox activity or metal coordination.

Comparative Data Table

| Compound Name | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|

| Methyl 3-(N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate | Pyridinyl-thiophene, sulfamoyl | ~450 (estimated) | High aromaticity, moderate solubility |

| Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate | Methoxycarbonylmethyl | ~350 (estimated) | Enhanced solubility, simpler synthesis |

| Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate | Fluorinated chromenone, pyrazolo-pyrimidine | 560.2 (reported) | High complexity, potential kinase inhibition |

| N-[(4S,6S)-6-methyl-7,7-dioxo-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide | Bicyclic thieno-thiopyran, acetamide | ~400 (estimated) | Rigid scaffold, redox activity potential |

Biological Activity

Methyl 3-(N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and antioxidant activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a thiophene ring, a pyridine moiety, and a sulfamoyl group, which are known to contribute to various biological activities.

1. Antimicrobial Activity

Research indicates that compounds containing thiophene and pyridine rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene display activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfamoyl group in methyl 3-(N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate enhances this activity by potentially interfering with bacterial metabolic pathways.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiophene Derivative A | E. coli | 32 µg/mL |

| Thiophene Derivative B | S. aureus | 16 µg/mL |

| Methyl 3-(N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate | Various strains | TBD |

2. Anticancer Activity

The anticancer potential of methyl 3-(N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate has been explored in various in vitro studies. These studies suggest that the compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. For example, a study on related compounds demonstrated significant cytotoxic effects against human lung cancer cell lines (A549), with IC50 values indicating potent activity.

Case Study: Cytotoxicity Evaluation

In a controlled experiment, the compound was tested against A549 cells, yielding an IC50 value of approximately 25 µM, suggesting it effectively inhibits cell growth.

3. Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Compounds similar to methyl 3-(N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate have shown promising results in scavenging free radicals. The DPPH radical scavenging assay indicated that this compound exhibits significant antioxidant activity comparable to standard antioxidants like ascorbic acid.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) at 100 µM |

|---|---|

| Ascorbic Acid | 95% |

| Methyl 3-(N-sulfamoyl derivative) | 85% |

| Control (No compound) | 10% |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 3-(N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate, and what critical reaction conditions should be prioritized?

- Methodological Answer : The compound can be synthesized via condensation reactions under alkaline conditions, as demonstrated for analogous thiophene carboxylates. For instance, E-3-methyl methoxyacrylate has been used as a precursor in alkaline-mediated thiophene ring formation, with reaction temperature and catalyst selection being critical for yield optimization. Purification via reverse-phase HPLC or methanol recrystallization is recommended to isolate the product . Additionally, sulfamoyl group incorporation may involve coupling reactions using sulfamoyl chlorides, with anhydrous solvents like CH₂Cl₂ to minimize hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- 1H/13C NMR : Focus on chemical shifts for the thiophene protons (δ 6.5–7.5 ppm) and sulfamoyl NH protons (δ ~8–10 ppm). Pyridinyl and methyl ester groups typically appear at δ ~2.5–3.5 ppm (CH₃) and δ ~3.8–4.2 ppm (COOCH₃) .

- IR Spectroscopy : Identify C=O stretches (~1700 cm⁻¹ for ester and sulfamoyl groups) and S=O stretches (~1150–1350 cm⁻¹) .

- LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to validate the structure .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis, particularly when addressing competing side reactions (e.g., hydrolysis or undesired cyclization)?

- Methodological Answer :

- Condition Screening : Systematically vary reaction parameters (e.g., temperature, solvent polarity, and base strength) using a fractional factorial design. For example, alkaline conditions (e.g., K₂CO₃ in DMF) may suppress hydrolysis of the sulfamoyl group .

- In Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and identify intermediates.

- Side Reaction Mitigation : Introduce protective groups (e.g., tert-butoxycarbonyl for amines) or use anhydrous solvents to prevent unwanted nucleophilic attacks .

Q. What strategies are recommended for resolving contradictions in crystallographic data (e.g., disordered atoms or ambiguous bond lengths) for this compound?

- Methodological Answer :

- Refinement Protocols : Use SHELXL for small-molecule refinement, leveraging constraints for disordered regions (e.g., AFIX commands) and twin refinement for non-merohedral twinning .

- Cross-Validation : Compare crystallographic data with DFT-calculated bond lengths and angles. Discrepancies >5% may indicate data collection artifacts (e.g., absorption errors) .

- High-Resolution Data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .

Q. How can the environmental fate and degradation pathways of this compound be systematically evaluated in aquatic systems?

- Methodological Answer :

- Experimental Design : Adapt the INCHEMBIOL framework to study abiotic transformations (hydrolysis, photolysis) and biotic degradation (microbial assays). Use HPLC-MS to identify degradation products .

- Hydrolysis Studies : Conduct pH-dependent stability tests (pH 4–9) at 25°C and 50°C, monitoring half-life via UV-Vis or LC-MS .

- QSAR Modeling : Predict bioaccumulation potential using logP (XlogP ~4 for analogous thiophenes) and topological polar surface area (TPSA ~90 Ų) .

Q. What approaches are suitable for establishing structure-activity relationships (SAR) for this compound in pharmacological contexts?

- Methodological Answer :

- Analog Synthesis : Modify the pyridinyl or thiophene moieties (e.g., halogenation, methylation) and assess biological activity (e.g., enzyme inhibition assays) .

- Molecular Docking : Use crystallographic data (if available) or homology models to predict binding interactions with target proteins (e.g., kinases or GPCRs) .

- Data Correlation : Apply multivariate analysis (e.g., PCA) to link structural descriptors (e.g., Hammett σ values) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.